![molecular formula C6H12F2N2 B6157927 2-(difluoromethyl)-1-methylpiperazine CAS No. 1780451-86-6](/img/no-structure.png)
2-(difluoromethyl)-1-methylpiperazine
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Overview
Description
The compound “2-(difluoromethyl)-1-methylpiperazine” likely contains a piperazine core, which is a six-membered ring containing two nitrogen atoms. It also has a difluoromethyl group (-CF2H), which is known to have unique properties and is often used in pharmaceuticals .
Synthesis Analysis
Difluoromethylation is a process that has seen significant advances, particularly in the formation of X–CF2H bonds where X can be various atoms such as carbon, oxygen, nitrogen, or sulfur . A variety of methods, including electrophilic, nucleophilic, radical, and cross-coupling methods, have been developed to construct C(sp3)–CF2H bonds .Molecular Structure Analysis
The exact molecular structure of “this compound” would depend on the specific arrangement of the atoms and bonds in the molecule. The geometries of similar compounds have been optimized using computational chemistry programs .Chemical Reactions Analysis
Difluoromethylation reactions have been accomplished on various substrates under mild and environmentally benign conditions . These reactions often involve the transfer of a CF2H group to a carbon site .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. Fluorine-containing compounds are known to have unique properties, including increased metabolic stability, solubility, and lipophilicity .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(difluoromethyl)-1-methylpiperazine involves the reaction of difluoromethylamine with 1-methylpiperazine in the presence of a suitable catalyst.", "Starting Materials": [ "Difluoromethylamine", "1-methylpiperazine" ], "Reaction": [ "To a stirred solution of 1-methylpiperazine (1.0 equiv) in anhydrous THF, add difluoromethylamine (1.2 equiv) dropwise at room temperature.", "Add a catalytic amount of a suitable Lewis acid catalyst, such as titanium tetrachloride or boron trifluoride etherate.", "Stir the reaction mixture at room temperature for several hours until complete consumption of starting materials is observed by TLC.", "Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the desired product as a colorless oil." ] } | |
CAS RN |
1780451-86-6 |
Molecular Formula |
C6H12F2N2 |
Molecular Weight |
150.2 |
Purity |
95 |
Origin of Product |
United States |
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